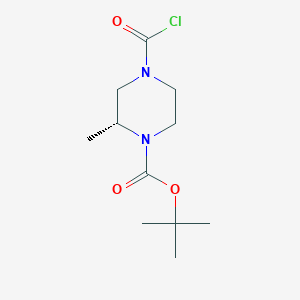

![molecular formula C16H21N3OS B3001137 1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine CAS No. 439094-28-7](/img/structure/B3001137.png)

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions that may include cyclo condensation, Mannich reactions, and the use of catalysts to improve yields. For example, a four-component cyclo condensation was used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a sulfate catalyst in ethanol . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines were synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . These methods demonstrate the versatility of synthetic approaches to piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, often involving multiple substituents that can influence the compound's biological activity. For instance, the introduction of a benzotriazole moiety has been shown to contribute to the affinity for 5-HT1A and 5-HT2 receptors . X-ray diffraction analysis has been used to determine the crystal structure of piperazine complexes, revealing interactions such as hydrogen bonding that can affect the compound's properties .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including connection reactions to create novel compounds. For example, 1,3,4-thiadiazol was connected with N-substituted piperazine to synthesize new derivatives . The reactivity of these compounds can be influenced by factors such as solvent, acid acceptor, and reaction temperature, which are critical for optimizing yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as melting points, solubility, and spectral characteristics, are essential for their identification and potential application. The synthesized compounds are often characterized by techniques like IR, NMR, and mass spectral studies . For example, 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine was characterized by IR and NMR spectroscopy and showed potential as an antioxidant .

Scientific Research Applications

Anticancer Activity

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine has shown significant potential in cancer research. A study highlighted the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. These compounds exhibited effectiveness against various cancer cell lines, demonstrating their potential as anticancer agents (Turov, 2020).

Anti-inflammatory Activity

Research on derivatives of 1-methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine also encompasses anti-inflammatory applications. A study conducted on synthesized compounds related to this chemical structure reported significant in vitro and in vivo anti-inflammatory activities, indicating their potential in treating inflammatory conditions (Ahmed, Molvi, & Khan, 2017).

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine are crucial for understanding their properties and potential applications. Studies have described efficient synthesis methods and detailed characterization of similar compounds, which are essential for their further application in medical and pharmaceutical research (Guo et al., 2006).

Antimicrobial Activity

Compounds structurally similar to 1-methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine have been explored for their antimicrobial properties. Research has shown that these compounds exhibit antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2012).

Antidepressant and Anxiolytic Effects

Additionally, derivatives of 1-methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine have been studied for their potential antidepressant and anxiolytic effects. Research has shown promising results in behavioral tests, suggesting their application in treating anxiety and depression-related disorders (Moreira et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could be numerous, depending on its intended use. If it’s a potential drug, further studies might focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s intended for use in materials science, research might focus on its physical properties and potential applications .

properties

IUPAC Name |

2-(4-methylphenoxy)-5-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-13-3-5-14(6-4-13)20-16-17-11-15(21-16)12-19-9-7-18(2)8-10-19/h3-6,11H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPOBNAWQARVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B3001059.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)

![Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3001064.png)

![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3001070.png)

![2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3001072.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B3001075.png)

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B3001076.png)